molecular formula C19H23O10PS B8653594 Briciclib

Briciclib

Cat. No.: B8653594
M. Wt: 474.4 g/mol
InChI Key: LXENKEWVEVKKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Briciclib is a complex organic compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes multiple methoxy groups and a sulfonyl methyl group, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Briciclib typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Styryl Sulfone: This step involves the reaction of 2,4,6-trimethoxybenzaldehyde with a suitable sulfonyl compound under basic conditions to form the styryl sulfone intermediate.

    Methoxylation: The intermediate is then subjected to methoxylation using methanol and a catalyst to introduce the methoxy groups.

    Phosphorylation: The final step involves the phosphorylation of the methoxylated intermediate using a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Briciclib undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases involved in cell cycle regulation. It promotes mitotic arrest and apoptosis by interfering with the mitotic spindle assembly and inducing DNA damage. Key molecular targets include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Briciclib is unique due to its specific combination of methoxy and sulfonyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit multiple kinases and induce apoptosis makes it a promising candidate for further research and development in cancer therapy.

Properties

Molecular Formula

C19H23O10PS

Molecular Weight

474.4 g/mol

IUPAC Name

[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C19H23O10PS/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22/h5-11H,12H2,1-4H3,(H2,20,21,22)

InChI Key

LXENKEWVEVKKGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O

Origin of Product

United States

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